Hydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement
The hydrochloride salt form (CAS 1423033-51-5) provides qualitatively superior aqueous solubility compared to its free base counterpart 2-(2-Aminopropyl)phthalazin-1(2H)-one (CAS 954584-56-6). The free base exhibits a LogP of 0.7437, indicating moderate lipophilicity , while salt formation via protonation of the aminopropyl side chain nitrogen increases polarity and water miscibility, as explicitly noted by multiple suppliers . This differential is particularly relevant for biological assay preparation requiring aqueous stock solutions at defined concentrations without organic co-solvents that may confound cellular or enzymatic readouts.
| Evidence Dimension | Aqueous solubility (qualitative comparison based on salt form vs. free base) |
|---|---|
| Target Compound Data | Hydrochloride salt; qualitatively described as water-soluble; powder form with storage at 4°C |
| Comparator Or Baseline | Free base (CAS 954584-56-6): LogP 0.7437; typical of moderately lipophilic free amines; free base solubility is lower in aqueous media |
| Quantified Difference | LogP of free base = 0.7437; salt formation shifts partitioning toward aqueous phase (no quantitative solubility ratio located in available literature for this specific pair) |
| Conditions | Based on supplier descriptions (CymitQuimica, EvitaChem) and computed LogP from Leyan product data for free base |
Why This Matters
The hydrochloride form eliminates the need for DMSO or ethanol co-solvents during aqueous sample preparation, reducing solvent interference artifacts in cell-based and biochemical assays.
